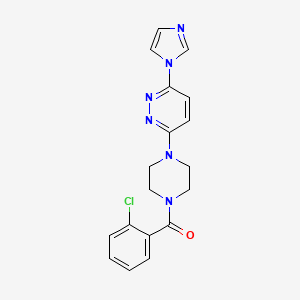
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including an imidazole ring, a pyridazine ring, a piperazine ring, and a phenyl ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through various organic reactions involving nucleophilic substitution, condensation, and cyclization .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-rich nitrogen atoms in the imidazole, pyridazine, and piperazine rings. These could act as nucleophiles in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the imidazole ring could make the compound amphoteric, showing both acidic and basic properties .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
The chemical compound has been investigated for its potential in synthesizing new pyridine derivatives with antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized 2-[N-(substituted benzothiazolyl)amino]pyridine-3-carboxylic acids and their derivatives, demonstrating variable and modest activity against bacterial and fungal strains. This work contributes to understanding the compound's utility in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Potential in Anticancer and Antimicrobial Agents Synthesis
Further exploration into the synthesis of new derivatives incorporating the pyridazinone moiety revealed compounds with significant anticancer and antimicrobial activities. Bhatt, Kant, and Singh (2016) reported on sulfonamide and amide derivatives of piperazine featuring an imidazo[1,2-b]pyridazine moiety. These compounds showed promising in vitro activity against various bacterial strains and displayed antifungal and antimalarial potential. This highlights the compound's versatility in pharmaceutical research for developing treatments against a wide range of diseases (Bhatt, Kant, & Singh, 2016).
Application in Metal-based Chemotherapy
The application of this compound extends into the field of metal-based chemotherapy, particularly in the treatment of tropical diseases. Navarro et al. (2000) synthesized complexes by reacting the compound with copper chloride, yielding products studied for their potential in treating diseases like malaria. The synthesis and characterization of these complexes mark a significant step towards novel chemotherapy approaches that leverage the unique properties of metal complexes in disease treatment (Navarro et al., 2000).
Mécanisme D'action
Propriétés
IUPAC Name |
(2-chlorophenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O/c19-15-4-2-1-3-14(15)18(26)24-11-9-23(10-12-24)16-5-6-17(22-21-16)25-8-7-20-13-25/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHCYBVFQDHPGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-cyclohexyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2655060.png)
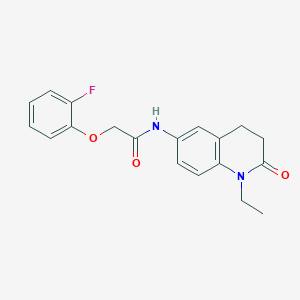
![3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene](/img/structure/B2655064.png)
![methyl [2-methoxy-4-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B2655065.png)
![6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline](/img/structure/B2655067.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2655070.png)
![Ethyl 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2655074.png)
![(E)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2655076.png)
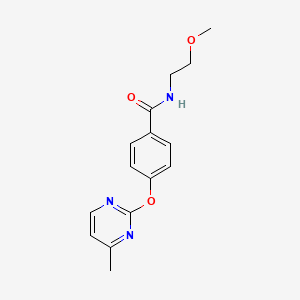
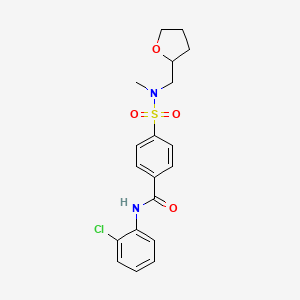
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2655079.png)
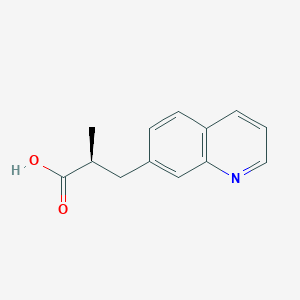
![Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/no-structure.png)